3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

Halogen bonding Molecular recognition Structure-based drug design

Procure this compound to accelerate hit-to-lead programs. Its 5-bromo substituent enables rapid Suzuki or Buchwald-Hartwig diversification, while the bromine isotope pattern simplifies cellular LC-MS/MS quantification. Ideal for kinase panels (CDK2, EGFR, PI3K) and halogen bonding probe studies. Secure your screening batch today.

Molecular Formula C19H17BrN4O2
Molecular Weight 413.275
CAS No. 2034533-45-2
Cat. No. B2536458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034533-45-2
Molecular FormulaC19H17BrN4O2
Molecular Weight413.275
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)N3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C19H17BrN4O2/c20-14-8-13(9-21-10-14)18(25)23-7-3-4-15(11-23)24-12-22-17-6-2-1-5-16(17)19(24)26/h1-2,5-6,8-10,12,15H,3-4,7,11H2
InChIKeySMQGCWJDHNQMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(5-Bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034533-45-2): Structural Identity and Procurement Baseline


3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034533-45-2) is a synthetic quinazolin-4(3H)-one derivative featuring a piperidine linker substituted at the 3-position and functionalized with a 5-bromonicotinoyl group. Its molecular formula is C19H17BrN4O2 with a molecular weight of 413.275 g/mol . The compound belongs to the quinazolinone-piperidine hybrid class, a scaffold recognized for its capacity to engage diverse biological targets including kinases, G-protein-coupled receptors, and bromodomains . This specific compound is supplied exclusively for non-human research purposes and is catalogued by multiple vendors as a screening compound for early-stage drug discovery and chemical biology applications .

Why Close Analogs of 3-(1-(5-Bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one Cannot Be Interchanged Without Risk


Quinazolin-4(3H)-one piperidine compounds with different nicotinoyl substituents are not functionally interchangeable. The 5-bromo substituent on the target compound imparts distinct electronic, steric, and reactivity characteristics that are absent in close analogs bearing methyl (CAS 2034533-92-9), trifluoromethyl, or methylthio groups at the nicotinoyl position . Bromine's polarizable surface enables halogen bonding interactions with protein backbone carbonyls—a feature that lighter halogens or alkyl groups cannot replicate—potentially altering target binding kinetics and selectivity profiles [1]. Furthermore, the aryl bromide serves as a versatile synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a capability not available to the methyl or trifluoromethyl analogs, making the brominated compound uniquely suited as a late-stage functionalization scaffold in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 3-(1-(5-Bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one vs. Closest Analogs


Halogen Bond Donor Capacity of the 5-Bromo Substituent vs. Methyl, Trifluoromethyl, and Methylthio Analogs

The 5-bromine atom on the nicotinoyl ring provides a σ-hole that functions as a halogen bond donor, enabling directional interactions with Lewis bases (e.g., protein backbone carbonyl oxygens) [1]. In contrast, the methyl analog (CAS 2034533-92-9), the trifluoromethyl analog, and the methylthio analog lack halogen bond donor capacity entirely. Halogen bond strength scales with polarizability (Br > Cl > F), and bromine's calculated σ-hole potential (+8.5 to +12.0 kcal/mol at the MP2 level for aryl bromides) significantly exceeds that of aryl chlorides (+2.5 to +5.0 kcal/mol), while fluorine, hydrogen (in CH3), and sulfur (in SCH3) show negligible or inverted σ-hole potentials [2]. This differentiated interaction capacity is critical for target engagement selectivity.

Halogen bonding Molecular recognition Structure-based drug design

Synthetic Versatility: Aryl Bromide as a Cross-Coupling Handle vs. Methyl, Trifluoromethyl, and Methylthio Analogs

The 5-bromine substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, and Negishi couplings), allowing the target compound to serve as a branching point for library synthesis [1]. In contrast, the methyl analog (CAS 2034533-92-9) is inert to these transformations without prior C-H activation. The trifluoromethyl analog is similarly inert, and the methylthio analog requires oxidative activation for coupling. This synthetic differentiation is quantified by the prevalence of aryl bromides as substrates in medicinal chemistry: aryl bromides participate in Suzuki couplings with typical yields of 70–95% under standard conditions (Pd(PPh3)4, 80–100°C, aqueous Na2CO3), whereas analogous C(sp3)-CH3 and C(sp3)-CF3 bonds are not viable electrophiles in these transformations [2].

Late-stage functionalization Cross-coupling SAR exploration

Molecular Weight and Lipophilicity Differentiation: 5-Bromo vs. 6-Methyl Analog for Property-Based Screening Library Selection

The target compound (MW = 413.28 g/mol) and its 6-methyl analog (CAS 2034533-92-9, MW = 348.41 g/mol) differ by 64.87 g/mol in molecular weight, representing a substantial physicochemical shift (approximately 18.6% mass difference) . Computed LogP (XLogP3-AA) for the brominated scaffold is approximately 3.2–3.5, compared to approximately 2.8–3.1 for the methyl analog, reflecting the increased lipophilicity contributed by bromine [1]. Both values remain within Lipinski-compliant space (MW < 500, LogP < 5), but the increased lipophilicity of the brominated compound may translate to differential membrane permeability and plasma protein binding in cellular assays.

Physicochemical profiling Lipinski's Rule of Five Screening cascade

Scaffold Validation via Recent Patent Literature: 5-Bromonicotinoyl-Piperidine as a Privileged Fragment in Kinase Inhibitor Design

The 5-bromonicotinoyl-piperidine substructure appears as a key building block in US Patent Application US20250042889, where it is embedded in advanced lead compounds (e.g., Example 5: (R)-(5-bromo-2-((1-(5-bromonicotinoyl)piperidin-3-yl)amino)-3-nitrophenyl)(piperidin-1-yl)methanone) targeting kinase-mediated pathways [1]. This patent filing (published 2024–2025) demonstrates active industrial interest in this specific scaffold for therapeutic development. The presence of the 5-bromonicotinoyl-piperidine fragment in multiple patent examples (including Examples 5, 204, and 449) indicates that this substructure is part of a privileged chemotype rather than a singleton screening hit [2]. Analogs lacking the bromine substituent are not represented in this patent series with comparable functional diversity, suggesting the bromine contributes to the scaffold's design principles.

Patent analysis Kinase inhibitor scaffold Medicinal chemistry

Class-Level Kinase Inhibition Evidence for Quinazolin-4(3H)-one Piperidine Scaffolds

Quinazolin-4(3H)-one piperidine derivatives have demonstrated potent inhibition of multiple clinically relevant kinases. In a 2021 study, quinazolin-4(3H)-one derivatives 2i and 3i exhibited CDK2 inhibition with IC50 values of 0.173 ± 0.012 µM and 0.177 ± 0.032 µM, respectively, comparable to imatinib (IC50 = 0.131 ± 0.015 µM) [1]. A separate study identified 4-(piperid-3-yl)amino-substituted quinazolines as potent PI3Kδ inhibitors with IC50 values as low as 0.7 nM, comparable to idelalisib (IC50 = 1.2 nM) [2]. Molecular docking studies on the target compound specifically suggest non-competitive inhibition of CDK2 and competitive inhibition of EGFR . While direct quantitative IC50 data for the exact compound 2034533-45-2 against purified kinases has not been reported in peer-reviewed literature, the class-level precedent establishes a strong expectation of kinase-directed activity for this scaffold.

CDK2 inhibition EGFR inhibition Multi-tyrosine kinase

Procurement Differentiation: Purity Specification and Research-Use Availability vs. Analog Compounds

The target compound is supplied with a typical purity specification of 95% (HPLC) by multiple vendors, consistent with industry standards for screening compounds . The closely related 6-methyl analog (CAS 2034533-92-9) is also catalogued at 95% purity, but the brominated compound offers the additional advantage of the heavy atom (Br) enabling unambiguous mass spectrometry confirmation (characteristic 1:1 isotopic doublet at M and M+2 with Δm/z = 2 Da) and facilitating quantitative bioanalytical method development via LC-MS/MS [1]. This analytical differentiator, while not a biological property, directly impacts the practical utility of the compound in cellular assay workflows where intracellular concentration monitoring is required.

Compound sourcing Purity specification Research chemical procurement

Recommended Application Scenarios for 3-(1-(5-Bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one Based on Evidence Differentiation


Kinase-Focused High-Throughput Screening with Downstream SAR Expansion Capability

This compound is best deployed in kinase-focused screening panels targeting CDK2, EGFR, and PI3K isoforms, where class-level evidence supports sub-micromolar to nanomolar activity expectations for quinazolin-4(3H)-one piperidine derivatives . Unlike the methyl or trifluoromethyl analogs, the brominated variant enables rapid hit follow-up via Suzuki or Buchwald-Hartwig diversification, allowing a single screening hit to spawn an analog library without re-synthesis of the core scaffold. This is particularly valuable in hit-to-lead programs where parallel SAR exploration is rate-limiting. Procurement teams should prioritize this compound when the screening workflow includes a planned chemistry follow-up phase .

Halogen Bonding-Focused Fragment-Based Drug Discovery

Research groups investigating halogen bonding as a design principle for improving target selectivity should consider this compound as a probe molecule. The 5-bromonicotinoyl moiety provides a well-characterized halogen bond donor with a σ-hole potential of approximately +8.5 to +12.0 kcal/mol, while the quinazolinone core can engage in conventional hydrogen bonding with the target protein . In contrast, the methyl analog (CAS 2034533-92-9) cannot form halogen bonds, and the trifluoromethyl analog can only participate in weak C-F···H-C interactions. This compound is particularly suited for co-crystallography or STD-NMR studies aimed at mapping halogen bond geometries in kinase active sites or bromodomains .

Bioanalytical Method Development Using the Bromine Isotopic Signature

For laboratories developing quantitative LC-MS/MS methods to measure intracellular compound concentrations, the bromine isotopic pattern (1:1 doublet) provides a unique analytical signature that reduces false positives in complex biological matrices . This feature is absent in the methyl, trifluoromethyl, and methylthio analogs. The compound's moderate molecular weight (413.28 g/mol) and computed LogP (~3.2–3.5) place it in a range suitable for cellular permeability assessment using Caco-2 or PAMPA assays, making it a practical choice for laboratories establishing in vitro ADME workflows for quinazolinone-based lead series .

Scaffold-Hopping and Patent Landscape Analysis for Kinase Inhibitor Programs

This compound serves as an entry point into the chemical space defined by US Patent Application US20250042889, which exemplifies the 5-bromonicotinoyl-piperidine substructure in multiple kinase-targeting compounds . Organizations conducting patent landscape analysis or freedom-to-operate assessments for quinazolinone-based kinase inhibitors can use this compound as a representative scaffold to map existing intellectual property claims. Furthermore, the compound's structural relationship to patent-exemplified derivatives (e.g., Example 5, CID 171773919) provides a basis for designing novel analogs that explore unclaimed chemical space around the bromonicotinoyl-piperidine core .

Quote Request

Request a Quote for 3-(1-(5-bromonicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.